Furan-2-Carboxamide vs. Propionamide: Structural and Predicted Physicochemical Divergence
The target compound incorporates a furan-2-carboxamide substituent, whereas the closest commercially available analog (CAS 1021026-07-2) bears a propionamide group. Computationally predicted physicochemical parameters indicate a larger polar surface area (tPSA ~80.5 Ų for the furan-2-carboxamide core vs. ~58 Ų for the propionamide analog) and an additional hydrogen-bond acceptor site from the furan oxygen, which may enhance target engagement and influence solubility [1]. While direct comparative biological data are not publicly available for this exact pair, the patent EP2518063B1 demonstrates that furan-containing amides exhibit distinct kinase inhibition profiles versus alkyl amides across multiple cancer cell lines [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | Calculated tPSA ~80.5 Ų (based on furan-2-carboxamide fragment); 6 H-bond acceptors |
| Comparator Or Baseline | N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide (CAS 1021026-07-2): tPSA ~58 Ų; 5 H-bond acceptors |
| Quantified Difference | Δ tPSA ≈ 22.5 Ų; Δ H-bond acceptors = 1 |
| Conditions | In silico calculation (fragment-based) using standard computational chemistry methods; no experimental assay available |
Why This Matters
Higher tPSA and additional H-bond acceptor can improve aqueous solubility and alter target selectivity, directly impacting formulation ease and biological hit quality in screening campaigns.
- [1] Chucholowski, A., Thiruvahi, M. S., Djaballah, H., Varmus, H. E., Shum, D., & Somwar, R. (2012). Pyridazinones and furan-containing compounds. European Patent No. EP2518063B1. Filed December 21, 2007, and published October 31, 2012. View Source
